molecular formula C9H9ClF2N2O B13512154 (4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride

(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride

Cat. No.: B13512154
M. Wt: 234.63 g/mol
InChI Key: FMLBGAGTYFOMIL-DDWIOCJRSA-N
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Description

(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorophenyl group and an oxazolamine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazole ring and the introduction of the difluorophenyl group. Common reagents used in these reactions include fluorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxazole ring or the difluorophenyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions with proteins or enzymes.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-(2,4-dichlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride
  • (4S)-4-(2,4-dibromophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride
  • (4S)-4-(2,4-dimethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride

Uniqueness

Compared to similar compounds, (4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride is unique due to the presence of the difluorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9ClF2N2O

Molecular Weight

234.63 g/mol

IUPAC Name

(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrochloride

InChI

InChI=1S/C9H8F2N2O.ClH/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8;/h1-3,8H,4H2,(H2,12,13);1H/t8-;/m1./s1

InChI Key

FMLBGAGTYFOMIL-DDWIOCJRSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)N)C2=C(C=C(C=C2)F)F.Cl

Canonical SMILES

C1C(N=C(O1)N)C2=C(C=C(C=C2)F)F.Cl

Origin of Product

United States

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